(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide typically involves the condensation of 6-chloro-2H-chromene-3-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less toxic solvents and catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted chromene derivatives .
Scientific Research Applications
(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a pancreatic lipase inhibitor, which could be useful in the treatment of obesity.
Biology: It has shown promise in inhibiting certain enzymes, making it a candidate for further biological studies.
Materials Science: Chromene derivatives, including this compound, are used in the development of organic materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, which can be beneficial in managing obesity .
Comparison with Similar Compounds
Similar Compounds
2H-Chromene-3-carboxylic acid derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
Benzylamine derivatives: Compounds containing the benzylamine moiety also show comparable chemical reactivity and biological properties.
Uniqueness
(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide is unique due to the presence of both the benzylimino and chloro substituents, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
2-benzylimino-6-chlorochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)21)17(22-15)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSPBSNKYBYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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